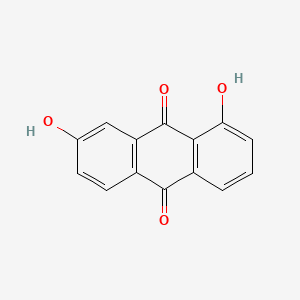
1,7-Dihydroxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Dihydroxyanthracene-9,10-dione is an organic compound with the molecular formula C14H8O4. It is a derivative of anthraquinone, characterized by the presence of hydroxyl groups at the 1 and 7 positions on the anthracene ring. This compound is known for its vibrant color and is used in various industrial applications, including dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Dihydroxyanthracene-9,10-dione can be synthesized through several methods. One common approach involves the oxidation of anthracene derivatives. For instance, the oxidation of 1,7-dihydroxyanthracene using oxidizing agents such as potassium permanganate or chromium trioxide can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,7-Dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthracene derivatives
Scientific Research Applications
1,7-Dihydroxyanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,7-dihydroxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions that influence cellular processes. Its hydroxyl groups allow it to form hydrogen bonds with biological molecules, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
1,8-Dihydroxyanthracene-9,10-dione: Similar in structure but with hydroxyl groups at the 1 and 8 positions.
2,7-Dihydroxyanthracene-9,10-dione: Hydroxyl groups at the 2 and 7 positions.
9,10-Dihydroxyanthracene: Hydroxyl groups at the 9 and 10 positions.
Uniqueness
1,7-Dihydroxyanthracene-9,10-dione is unique due to the specific positioning of its hydroxyl groups, which influences its chemical reactivity and physical properties. This positioning allows for distinct interactions in chemical reactions and biological systems, making it valuable for specific applications .
Biological Activity
1,7-Dihydroxyanthracene-9,10-dione, also known as 1,7-DHA, is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the anthraquinone family and is characterized by the following structural formula:
| Property | Value |
|---|---|
| Molecular Formula | C14H10O2 |
| Molecular Weight | 226.23 g/mol |
| IUPAC Name | This compound |
| CAS Number | 81-94-5 |
Biological Activity Overview
-
Anticancer Activity
Numerous studies have highlighted the potential of 1,7-DHA as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC-3), and cervical cancer (HeLa) cells. The compound's cytotoxic effects are attributed to its ability to induce apoptosis and inhibit cell proliferation. -
Mechanism of Action
The anticancer effects of 1,7-DHA are believed to involve several mechanisms: -
Antimicrobial Properties
In addition to its anticancer activity, 1,7-DHA has shown antimicrobial effects against various bacterial strains. Studies indicate that it exhibits moderate antibacterial activity compared to standard antibiotics like streptomycin.
Table: Summary of Biological Activities
| Activity Type | Effectiveness | Target Cell Lines/Organisms |
|---|---|---|
| Anticancer | High | MCF-7, PC-3, HeLa |
| Antimicrobial | Moderate | Gram-positive and Gram-negative bacteria |
| Antifungal | Mild | Various fungal strains |
Case Studies
-
Study on Apoptosis Induction
A study conducted on HeLa cells revealed that treatment with 1,7-DHA resulted in increased apoptosis as evidenced by enhanced caspase-3 and caspase-9 activity. The results indicated that the compound effectively triggers mitochondrial-mediated apoptosis pathways . -
Cytotoxicity Assessment
Research assessing the cytotoxicity of various anthraquinone derivatives found that modifications in the molecular structure significantly influenced their anticancer efficacy. 1,7-DHA was among the most potent compounds tested against human carcinoma cell lines .
Properties
Molecular Formula |
C14H8O4 |
|---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
1,7-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H8O4/c15-7-4-5-8-10(6-7)14(18)12-9(13(8)17)2-1-3-11(12)16/h1-6,15-16H |
InChI Key |
RCNHHBRUKYBWBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















